2-(4-Methoxyphenyl)furan
Overview
Description
2-(4-Methoxyphenyl)furan is an organic compound with the molecular formula C11H10O2. It consists of a furan ring substituted with a 4-methoxyphenyl group at the 2-position.
Scientific Research Applications
2-(4-Methoxyphenyl)furan has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)furan can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. For instance, 4-methoxyphenylboronic acid can be coupled with 2-bromofuran under mild conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. This includes the use of appropriate solvents, catalysts, and reaction temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)furan involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to various biological activities .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(4-Methoxyphenyl)pyrrole: Contains a pyrrole ring instead of a furan ring.
2-(4-Methoxyphenyl)benzofuran: Features a benzofuran ring, which is a fused benzene and furan ring.
Uniqueness: 2-(4-Methoxyphenyl)furan is unique due to its specific substitution pattern and the presence of both a furan ring and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXFERKBHJWTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435247 | |
Record name | 2-(4-methoxyphenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17113-31-4 | |
Record name | 2-(4-methoxyphenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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